![molecular formula C17H14N2O3S B14187033 N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide CAS No. 850072-36-5](/img/structure/B14187033.png)
N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and functional groups such as N-hydroxy and phenylacetamido, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of the N-hydroxy group: This step involves the hydroxylation of the benzo[b]thiophene core using hydroxylamine derivatives under acidic or basic conditions.
Attachment of the phenylacetamido group: This can be done through an amide coupling reaction using phenylacetic acid and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzo[b]thiophene derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core but differ in their functional groups, leading to variations in their biological activities.
Thiophene derivatives: These compounds have a thiophene ring and exhibit a wide range of pharmacological properties.
Uniqueness
N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the STING pathway sets it apart from other benzo[b]thiophene derivatives .
Propiedades
Número CAS |
850072-36-5 |
|---|---|
Fórmula molecular |
C17H14N2O3S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-hydroxy-6-[(2-phenylacetyl)amino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-11-4-2-1-3-5-11)18-13-7-6-12-9-15(17(21)19-22)23-14(12)10-13/h1-7,9-10,22H,8H2,(H,18,20)(H,19,21) |
Clave InChI |
ZZNJYJHJZHVNGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(S3)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
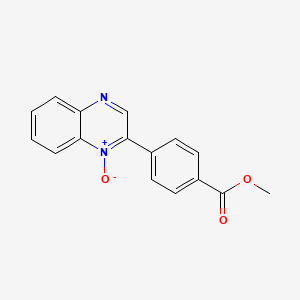

![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

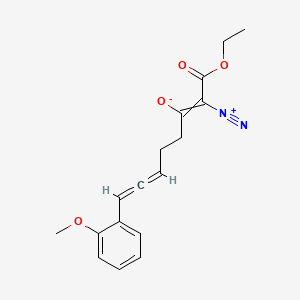
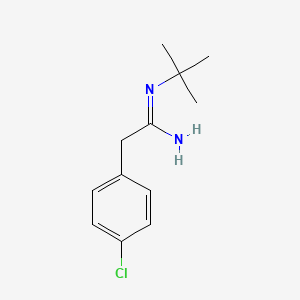
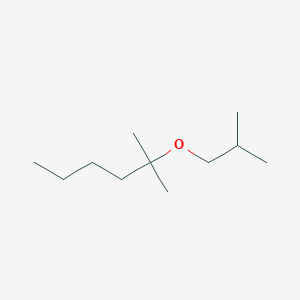
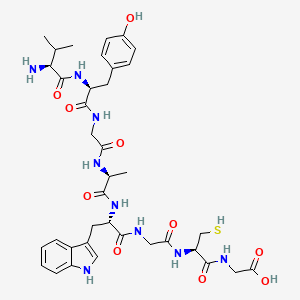


silane](/img/structure/B14187046.png)
